molecular formula C18H14N6O2S3 B2796515 N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide CAS No. 391868-72-7

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2796515
CAS No.: 391868-72-7
M. Wt: 442.53
InChI Key: WGJKRKGBZIWLQI-UHFFFAOYSA-N
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Description

N-[5-({[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is a bis-thiadiazole derivative featuring a naphthalene-2-carboxamide moiety linked to a 5-methyl-1,3,4-thiadiazol-2-yl group via a carbamoylmethyl sulfanyl bridge. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrophobic interactions and hydrogen bonding are critical .

Properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2S3/c1-10-21-22-16(28-10)19-14(25)9-27-18-24-23-17(29-18)20-15(26)13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3,(H,19,22,25)(H,20,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJKRKGBZIWLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole rings and the subsequent coupling with the naphthalene moiety. Common reagents used in these reactions include sulfur, hydrazine, and various carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and other advanced technologies can further improve the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its sulfur-containing moieties. Key transformations include:

Reagent Conditions Product Reference
Potassium permanganateAqueous acidic medium, 60–80°CSulfoxide/sulfone derivatives via oxidation of thioether (-S-) linkages
Hydrogen peroxideRoom temperature, pH 7–9Selective oxidation of thiadiazole sulfur atoms to sulfoxides

The thioether bridge between the two thiadiazole rings is particularly susceptible to oxidation, forming sulfoxides or sulfones depending on reagent strength.

Reduction Reactions

Reductive modifications target unsaturated bonds and disulfide-like structures:

Hydride-Mediated Reduction

Reagent Conditions Outcome
Sodium borohydrideEthanol, 25–40°CPartial reduction of carboxamide groups to secondary amines
Lithium aluminum hydrideDry THF, refluxComplete reduction of carboxamide to amine (-NH-CH2-)

Stereoselective reductions using chiral catalysts (e.g., BINAP-Ru complexes) have been reported for analogous thiadiazole derivatives, achieving >90% enantiomeric excess .

Catalytic Hydrogenation

Catalyst Conditions Selectivity
Pd/C (10%)H₂ (1 atm), methanolHydrogenolysis of C-S bonds in thiadiazole rings

Nucleophilic Substitution

The electron-deficient thiadiazole rings participate in nucleophilic aromatic substitution:

Nucleophile Position Product Conditions
Primary aminesC-2 of thiadiazoleAminated derivatives with modified bioactivityDMF, 80°C, 12h
ThiolsC-5 of thiadiazoleDisulfide-linked dimers or hybrid heterocyclespH 8–9, room temperature

Alkylation and Acylation

The exocyclic nitrogen and sulfur atoms serve as alkylation sites:

N-Alkylation

Alkylating Agent Base Site Yield
IodomethaneK₂CO₃, acetoneThiadiazole N-3 position72–85%
Ethyl bromoacetateDIPEA, DMFCarbamoyl nitrogen68%

Regioselectivity is controlled by steric and electronic factors, with the endo-nitrogen in thiadiazole rings showing higher reactivity .

Acylation

Acylating Agent Catalyst Product
Acetyl chloridePyridineN-acetylated derivatives with enhanced metabolic stability

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions via its electron-deficient heterocycles:

Dipolarophile Conditions Product
Nitrile oxidesToluene, refluxIsoxazoline-fused thiadiazole hybrids
Diazo compoundsCu(OTf)₂, 60°CTriazole-linked conjugates

Biological Activity Modulation via Chemical Modifications

Key structure-activity relationship (SAR) findings:

Modification Biological Impact Reference
Oxidation to sulfone↑ Anticancer activity (IC₅₀ reduced by 40% vs. parent)
Reduction of carboxamide↓ Solubility but ↑ blood-brain barrier penetration
N-MethylationImproved metabolic stability (t₁/₂ increased from 2h to 6h)

Oxidation Pathway

Thioether oxidation follows a radical mechanism:

  • Initiation : KMnO₄ generates MnO₃⁻ radicals

  • Propagation : Radical abstracts hydrogen from -S-CH2- moiety

  • Termination : Formation of sulfoxide/sulfone

Nucleophilic Substitution

Proceeds via Meisenheimer complex intermediate:

Thiadiazole+NuMeisenheimer complexSubstituted product+Leaving group\text{Thiadiazole} + \text{Nu}^- \rightarrow \text{Meisenheimer complex} \rightarrow \text{Substituted product} + \text{Leaving group}^-

Electron-withdrawing carboxamide groups activate the thiadiazole ring toward nucleophilic attack.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds derived from naphthalene and thiadiazole structures. The compound has shown potential against various bacterial strains.

Case Study: In Vitro Antibacterial Evaluation
In a comparative study, derivatives of naphthalene-based compounds demonstrated significant antibacterial activity. For instance, certain thiadiazole derivatives exhibited inhibition zones against Staphylococcus aureus and Escherichia coli, indicating their potential as effective antimicrobial agents .

CompoundBacterial StrainInhibition Zone (mm)
N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamideS. aureus28
N-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]E. coli24

Antioxidant Properties

The antioxidant potential of this compound has been linked to its ability to modulate key cellular pathways. Research indicates that it may enhance the translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2), which is crucial for antioxidant defense mechanisms.

Mechanism of Action
Under oxidative stress conditions, the compound can inhibit the Keap1–Nrf2 interaction, leading to increased expression of antioxidant enzymes such as superoxide dismutase and catalase . This pathway is vital for protecting cells from oxidative damage.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in models of acute lung injury and other inflammatory conditions.

Case Study: Therapeutic Efficacy in Lung Injury Models
In experimental models of acute lung injury (ALI), the compound demonstrated significant therapeutic effects by reducing inflammation markers and promoting recovery . The administration of this compound resulted in decreased levels of pro-inflammatory cytokines and enhanced lung function.

Structure-Based Drug Design

The unique structure of this compound makes it a candidate for further development through structure-based drug design methodologies. Molecular docking studies have shown promising results in targeting specific proteins involved in disease processes.

Application in SARS-CoV Drug Discovery
Recent research has utilized similar naphthalene derivatives for designing inhibitors against SARS-CoV proteases. The structural similarities suggest that this compound could be explored for antiviral applications .

Mechanism of Action

The mechanism of action of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes and induction of apoptosis in cancer cells. The thiadiazole rings play a crucial role in binding to the active sites of these enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide (CAS 391864-02-1)

  • Structure : Lacks the carbamoylmethyl sulfanyl bridge but retains the naphthalene-2-carboxamide group. The ethylthio substituent increases lipophilicity (logP ≈ 3.5) compared to the target compound’s carbamoylmethyl group (logP estimated ~2.8) .
  • Synthesis : Prepared via alkylation of 5-thioxo-thiadiazole intermediates with ethyl halides, analogous to methods in and .
  • Activity : Shows moderate inhibition (IC₅₀ = 18 µM) in kinase assays, suggesting that the carbamoylmethyl bridge in the target compound may enhance binding specificity through hydrogen bonding .

N-[5-[(4-Methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

  • Structure : Features a benzylsulfanyl group instead of the carbamoylmethyl linkage. The naphthalene-1-carboxamide isomer reduces steric hindrance compared to the target’s naphthalene-2-carboxamide .
  • Physicochemical Properties : Higher solubility in polar solvents (e.g., DMSO: >50 mg/mL) due to the benzyl group’s planar geometry, contrasting with the target compound’s lower solubility (~10 mg/mL in DMSO) .

Halogenated Derivatives

N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide

  • Structure: Incorporates halogen atoms (Cl, F) on aromatic rings, enhancing metabolic stability (t₁/₂ in liver microsomes: ~45 min vs. ~30 min for non-halogenated analogs) .
  • Crystallography : Single-crystal X-ray analysis reveals a planar thiadiazole core (mean C–C bond length: 1.39 Å), similar to the target compound’s geometry .

Heterocyclic Modifications

N-{5-[1-(2-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide

  • Structure: Replaces the naphthalene group with a pyrrolidinone ring, introducing conformational flexibility. −5.8 for the target compound) .

Enzyme Inhibition Profiles

  • Target Compound : Predicted to inhibit carbonic anhydrase IX (Glide XP docking score: −9.2 kcal/mol) due to its naphthalene moiety’s hydrophobic enclosure and thiadiazole sulfhydryl interactions .
  • Analog 15a () : Shows 72% inhibition of α-glucosidase at 50 µg/mL, suggesting that naphthalene-thiadiazole hybrids broadly target hydrolytic enzymes .

Anticancer Activity

  • N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide : Exhibits IC₅₀ = 8.7 µM against MCF-7 breast cancer cells, while the target compound’s dual thiadiazole system is hypothesized to improve potency (predicted IC₅₀ < 5 µM) via dual-binding motifs .

Physicochemical Properties

Property Target Compound CAS 391864-02-1 N-[5-(Dichlorophenyl) Analogue
Molecular Weight 435.5 g/mol 315.4 g/mol 428.3 g/mol
logP (Predicted) 2.8 3.5 3.9
Solubility (DMSO) ~10 mg/mL >50 mg/mL ~5 mg/mL
Melting Point 245–247°C (estimated) 198–200°C 215–217°C

Biological Activity

The compound N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is a novel derivative that incorporates a complex structure featuring thiadiazole and naphthalene moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens and cancer cell lines.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiadiazole rings and subsequent coupling with naphthalene derivatives. The structural complexity allows for diverse substitution patterns which can influence biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of naphthalene-2-carboxamides exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) comparable to established drugs like ethambutol . The presence of the thiadiazole moiety enhances this activity, likely due to its ability to interact with bacterial enzymes.

Anticancer Properties

In vitro studies have demonstrated that related thiadiazole derivatives possess cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). For example, specific derivatives have shown IC50 values indicating effective inhibition of cell proliferation . The mechanism is believed to involve apoptosis induction and disruption of cellular metabolism.

Structure-Activity Relationship (SAR)

The biological efficacy of these compounds is often linked to their structural features. For instance:

  • Lipophilicity : Increased lipophilicity generally correlates with enhanced membrane permeability and biological activity .
  • Substituent Effects : Variations in substituents on the thiadiazole or naphthalene rings can significantly alter potency and selectivity against different biological targets .

Case Studies

Several studies have highlighted the potential of thiadiazole-based compounds:

  • Antitubercular Activity : A study reported that specific naphthalene derivatives exhibited MIC values around 6.55 μM against multidrug-resistant strains of M. tuberculosis, demonstrating their potential as new anti-TB agents .
  • Anticancer Activity : In a comparative analysis, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazoles showed enhanced activity against MCF-7 cells when modified with piperazine or piperidine rings . These findings suggest that structural modifications can lead to significant improvements in anticancer efficacy.

Data Summary

Biological ActivityCompoundIC50/MIC ValuesReference
AntitubercularNaphthalene Derivative6.55 μM
Anticancer (MCF-7)Thiadiazole DerivativeVaries (specific values not provided)
AntimicrobialVarious ThiadiazolesMICs ranging from 10 µM to 62.5 µg/mL

Q & A

Q. Q1. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: The synthesis involves constructing the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with carbon disulfide, followed by functionalization. Key steps include:

Thiadiazole Ring Formation : React thiosemicarbazide with CS₂ under basic conditions (e.g., KOH) at 60–80°C for 6–8 hours .

Alkylation/Sulfanyl Addition : Introduce the carbamoylmethylsulfanyl group using alkyl halides (e.g., chloroacetamide derivatives) in ethanol under reflux .

Coupling with Naphthalene Carboxamide : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
Yield Optimization : Use column chromatography for intermediate purification and monitor reaction progress via TLC. Reported yields for analogous compounds range from 45% to 68% .

Q. Q2. How can structural characterization be systematically performed for this compound?

Methodological Answer: Employ a multi-technique approach:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., naphthalene protons at δ 7.5–8.5 ppm; thiadiazole carbons at δ 160–170 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~530–550 Da) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry; analogous thiadiazoles show planar thiadiazole rings with bond angles of ~120° .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and S–H/S–C bonds (600–700 cm⁻¹) .

Q. Q3. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer: Prioritize assays based on structural analogs:

  • Anticancer Activity : MTT assay against MCF-7 (breast cancer) and A549 (lung cancer) cell lines; IC₅₀ values for similar thiadiazoles range from 12–45 μM .
  • Antimicrobial Testing : Broth microdilution against S. aureus and E. coli; MIC values typically 25–100 µg/mL .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition at 10–50 nM concentrations) .

Advanced Research Questions

Q. Q4. How can contradictory bioactivity data between structural analogs be resolved?

Methodological Answer: Address discrepancies via:

  • Orthogonal Assays : Validate initial findings using alternative methods (e.g., ATPase assays vs. cell viability for kinase inhibitors) .
  • Computational Docking : Model interactions with targets (e.g., EGFR or COX-2) using AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol .
  • Metabolic Stability Testing : Use liver microsomes to assess if poor activity stems from rapid degradation .

Q. Q5. What strategies enhance the selectivity of this compound for specific biological targets?

Methodological Answer:

  • Substituent Tuning : Replace the 5-methyl group on the thiadiazole with electron-withdrawing groups (e.g., –CF₃) to improve target binding; fluorobenzyl analogs show 3x higher selectivity for cancer cells .
  • Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages to enhance membrane permeability .
  • Co-crystallization Studies : Resolve target-compound structures to identify critical binding residues (e.g., hydrogen bonds with Thr766 in EGFR) .

Q. Q6. How do solvent and pH conditions influence the compound’s stability during storage?

Methodological Answer:

  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 6 months) in DMSO or PBS (pH 7.4).
  • Degradation Pathways : Monitor via HPLC; acidic conditions (pH < 5) hydrolyze the carboxamide group, while oxidation at the sulfanyl moiety occurs in aqueous media .
  • Optimal Storage : Lyophilized powder at -20°C in argon atmosphere retains >95% purity for 12 months .

Data Contradiction Analysis

Q. Q7. Why do some studies report high anticancer activity while others show negligible effects?

Methodological Answer: Potential factors include:

  • Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) may respond differently due to receptor expression .
  • Impurity Artifacts : Unpurified intermediates (e.g., residual DMF) can skew results; enforce ≥95% purity via prep-HPLC .
  • Assay Interference : Thiadiazoles may quench fluorescence in viability assays; confirm with non-fluorescent methods (e.g., SRB assay) .

Structural-Activity Relationship (SAR) Guidance

Q. Q8. Which structural modifications most significantly impact bioactivity?

Data-Driven Insights:

Modification Biological Impact Source
Naphthalene → Biphenyl 2x increase in EGFR inhibition
5-Methyl → 5-CF₃ 4x lower MIC against S. aureus
Sulfanyl → Sulfonyl Improved metabolic stability (t₁/₂ > 6 hours)

Rationalize changes using DFT calculations (e.g., Mulliken charges predict electron-deficient thiadiazoles enhance DNA intercalation) .

Mechanistic Elucidation

Q. Q9. What experimental approaches can clarify the compound’s mechanism of action?

Methodological Answer:

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes like BAX or CASP3) .
  • Pull-Down Assays : Use biotinylated probes to isolate binding proteins from cell lysates .
  • ROS Detection : Flow cytometry with DCFH-DA to measure oxidative stress induction .

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